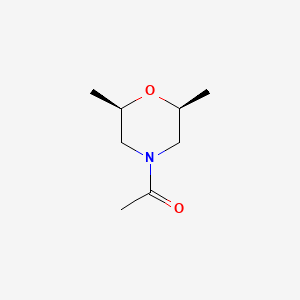

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

CAS No.:

Cat. No.: VC13336987

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone |

| Standard InChI | InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+ |

| Standard InChI Key | ITBIIJTXOBWJPI-KNVOCYPGSA-N |

| Isomeric SMILES | C[C@@H]1CN(C[C@@H](O1)C)C(=O)C |

| SMILES | CC1CN(CC(O1)C)C(=O)C |

| Canonical SMILES | CC1CN(CC(O1)C)C(=O)C |

Introduction

Structural and Chemical Identity of Morpholine, 4-Acetyl-2,6-Dimethyl-, cis-(9CI)

Morpholine derivatives are characterized by a six-membered ring containing one nitrogen and one oxygen atom. The cis configuration in 4-acetyl-2,6-dimethyl-morpholine indicates that the methyl groups at positions 2 and 6 reside on the same side of the ring plane, while the acetyl group occupies position 4. This stereochemical arrangement significantly influences the compound’s physicochemical properties, including solubility, reactivity, and intermolecular interactions .

The molecular formula for this compound is C₉H₁₅NO₂, with a molar mass of 169.22 g/mol. Key structural features include:

-

Morpholine backbone: Provides a rigid framework for functional group attachment.

-

Acetyl group (-COCH₃): Introduces electrophilic character, enhancing potential for nucleophilic substitution or condensation reactions.

-

Methyl substituents (-CH₃): At positions 2 and 6, these groups impart steric hindrance, affecting reaction kinetics and conformational stability .

Comparative analysis with structurally similar compounds, such as cis-2,6-dimethylmorpholine (CAS 6485-55-8), suggests that the acetyl moiety in position 4 may enhance lipid solubility, potentially improving blood-brain barrier permeability in pharmacological contexts .

Synthesis and Purification Strategies

While no explicit synthesis protocol for 4-acetyl-2,6-dimethyl-morpholine is documented in the reviewed sources, its preparation likely involves acetylation of a preformed cis-2,6-dimethylmorpholine intermediate. Drawing parallels to patent CN110950818B, which details the purification of cis-2,6-dimethylmorpholine via carboxylate crystallization , a plausible synthetic route could involve:

-

Ring formation: Diisopropanolamine dehydration under acidic conditions to yield cis-2,6-dimethylmorpholine, as described in US3083202 .

-

Acetylation: Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to introduce the acetyl group at position 4.

-

Purification: Recrystallization from ethyl acetate or isopropyl acetate to isolate the cis-configured product, leveraging solubility differences between stereoisomers .

Critical parameters influencing yield and purity include:

-

Temperature control: Excess heat may promote epimerization to the trans configuration.

-

Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) could optimize acetylation efficiency.

-

Catalyst use: Lewis acids like ZnCl₂ might accelerate the acetylation step .

Industrial and Pharmaceutical Applications

Morpholine derivatives are pivotal in agrochemical and pharmaceutical synthesis. For 4-acetyl-2,6-dimethyl-morpholine, potential applications align with those of structurally related compounds:

Antifungal Agents

cis-configured morpholine derivatives, such as amorolfine hydrochloride, inhibit sterol Δ¹⁴-reductase and Δ⁸→Δ⁷ isomerase in fungal ergosterol biosynthesis . The acetyl group in 4-acetyl-2,6-dimethyl-morpholine could serve as a prodrug moiety, enhancing bioavailability through enzymatic hydrolysis in vivo.

Anticancer Therapeutics

Analogues like Sonidegib (a Smoothened receptor antagonist) highlight morpholine’s role in oncology . The acetyl substituent may facilitate target binding via hydrogen bonding or hydrophobic interactions, though in vitro assays are needed to validate this hypothesis.

Chemical Intermediate

The compound’s electrophilic acetyl group makes it a candidate for further functionalization, such as:

-

Schiff base formation: Reaction with primary amines to generate imine-linked polymers.

-

Nucleophilic acyl substitution: Synthesis of amides or esters for drug delivery systems .

Pharmacological and Toxicological Considerations

Potential risks include:

-

Irritation: Dermal or ocular exposure may cause inflammation due to the acetyl group’s reactivity.

-

Neurotoxicity: Unlikely at therapeutic doses, but high concentrations could inhibit acetylcholinesterase .

Future Research Directions

-

Stereoselective synthesis: Developing asymmetric catalysis to improve cis isomer yield.

-

Structure-Activity Relationships (SAR): Modifying the acetyl group to optimize pharmacokinetics.

-

Target identification: High-throughput screening against fungal proteomes or cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume